molecular formula C21H21N5O4 B12403614 Tankyrase-IN-3

Tankyrase-IN-3

Cat. No.: B12403614
M. Wt: 407.4 g/mol
InChI Key: BICBEWYEEOEYFU-UHFFFAOYSA-N
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Description

Tankyrase-IN-3 is a potent and selective inhibitor of tankyrase enzymes, which belong to the poly (ADP-ribose) polymerase family. Tankyrase enzymes play a crucial role in various cellular processes, including Wnt signaling, telomere maintenance, and glucose metabolism. Inhibition of tankyrase has emerged as a promising strategy for the treatment of various cancers and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tankyrase-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:

  • Formation of a core scaffold through cyclization reactions.
  • Introduction of functional groups via substitution reactions.
  • Purification and isolation of the final product using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This may include:

Chemical Reactions Analysis

Types of Reactions: Tankyrase-IN-3 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific functional groups involved.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Tankyrase-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

Tankyrase-IN-3 exerts its effects by selectively inhibiting the activity of tankyrase enzymes. The inhibition occurs through binding to the catalytic domain of the enzyme, preventing the transfer of ADP-ribose units to target proteins. This disruption of ADP-ribosylation leads to the stabilization of proteins involved in Wnt signaling and other pathways, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

    Tankyrase-IN-1: Another potent tankyrase inhibitor with a similar mechanism of action.

    XAV939: A well-known tankyrase inhibitor used in various research studies.

    G007-LK: A selective tankyrase inhibitor with distinct structural features.

Uniqueness of Tankyrase-IN-3: this compound is unique due to its high selectivity and potency against tankyrase enzymes. It has shown promising results in preclinical studies, making it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C21H21N5O4

Molecular Weight

407.4 g/mol

IUPAC Name

[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl] 2-(4-oxo-3H-phthalazin-1-yl)acetate

InChI

InChI=1S/C21H21N5O4/c27-19(26-11-9-25(10-12-26)18-7-3-4-8-22-18)14-30-20(28)13-17-15-5-1-2-6-16(15)21(29)24-23-17/h1-8H,9-14H2,(H,24,29)

InChI Key

BICBEWYEEOEYFU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)COC(=O)CC3=NNC(=O)C4=CC=CC=C43

Origin of Product

United States

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